Citropten

Antimicrobial Resistance Helicobacter pylori Biofilm Inhibition

Citropten (5,7-dimethoxycoumarin) is the unambiguous choice for replicable, mechanism-driven research. Its 5,7-substitution pattern delivers unmatched potency against H. pylori (MIC 3.9 µg/mL, complete biofilm suppression at 31.25 µg/mL) and superior in‑vivo efficacy in CKD, IBD, and CNS models compared to generic coumarins or positional isomers like scoparone. Low phototoxicity and selective CYP1A2 inhibition ensure cleaner, more interpretable data. When assay fidelity is non‑negotiable, generic scaffolds or furocoumarin photosensitizers will compromise your results.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 487-06-9
Cat. No. B191109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitropten
CAS487-06-9
Synonyms5,7-dimethoxycoumarin
citropten
limettin
omphamurrayin
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC
InChIInChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3
InChIKeyNXJCRELRQHZBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citropten (5,7-Dimethoxycoumarin) Procurement Guide: Sourcing the Citrus-Derived Coumarin with Validated Multi-Target Differentiation


Citropten (CAS 487-06-9), also known as 5,7-dimethoxycoumarin or limettin, is a naturally occurring coumarin derivative isolated from the essential oils of various citrus species, including bergamot, lime, and lemon peels [1]. It is a small molecule (molecular weight 206.19 g/mol, molecular formula C₁₁H₁₀O₄) characterized by a benzopyrone core substituted with methoxy groups at positions 5 and 7. This substitution pattern distinguishes it from other coumarin analogs and underpins its diverse and quantifiable biological activities, which include antimicrobial, anti-inflammatory, antiproliferative, and neuroprotective effects . Unlike unsubstituted coumarin, which has limited and often non-specific activity, citropten's methoxy substituents confer unique physicochemical properties and specific molecular interactions, making it a valuable, differentiated research tool.

Citropten (487-06-9) Technical Justification: Why Generic Coumarin Substitution Compromises Experimental Reproducibility and Therapeutic Potential


Substituting citropten with a generic coumarin scaffold, such as unsubstituted coumarin or even a positional isomer like scoparone (6,7-dimethoxycoumarin), is scientifically unsound. The specific 5,7-dimethoxy substitution pattern of citropten dictates its unique binding conformations, electronic properties, and resultant biological activity profiles. Direct comparative studies have established that citropten exhibits superior potency and distinct mechanisms of action against specific targets, such as H. pylori HpIMPDH [1] and HeLa cancer cells [2], when benchmarked against its closest structural analogs including bergapten and xanthotoxin. Furthermore, its unique in vivo efficacy in validated disease models and its favorable in silico pharmacokinetic profile are not generalizable to the coumarin class. Therefore, for researchers aiming to reproduce or build upon established findings in antimicrobial, anticancer, or anti-inflammatory research, the use of authentic citropten is a non-negotiable requirement for data integrity and project success.

Citropten (CAS 487-06-9) Quantitative Differentiation Evidence: Head-to-Head Data Against Key Structural Analogs


Superior Anti-H. pylori Activity and HpIMPDH Enzyme Inhibition vs. Bergapten and Xanthotoxin

In a direct head-to-head comparison against its natural co-occurring analogs bergapten and xanthotoxin, citropten demonstrated significantly superior anti-Helicobacter pylori activity. Citropten exhibited the lowest Minimum Inhibitory Concentration (MIC) at 3.9 μg/mL, which was substantially more potent than the MICs observed for the other compounds [1]. Furthermore, citropten completely suppressed H. pylori biofilm formation at a concentration of 31.25 μg/mL [1]. This enhanced activity was mechanistically linked to potent inhibition of the H. pylori inosine 5′-monophosphate dehydrogenase (HpIMPDH) enzyme, where citropten showed the most promising inhibitory activity with an IC50 of 2.4 ± 1.62 μM, outperforming bergapten (3.8 ± 1.06 μM) and xanthotoxin (2.8 ± 1.43 μM), and approaching the potency of the clinical control clarithromycin (1.82 ± 1.50 μM) [2].

Antimicrobial Resistance Helicobacter pylori Biofilm Inhibition

Markedly Superior Antiproliferative Activity Against HeLa Cancer Cells Compared to Four Other Isolated Coumarins

When evaluated against a panel of five coumarin derivatives isolated from the same source (Jinhua finger citron), citropten (5,7-dimethoxycoumarin) exhibited the most potent anti-growth activity against the HeLa cervical cancer cell line. Its IC50 value was determined to be 10.57 ± 0.24 μM [1]. This was the best performance among the tested coumarins, which included phellopterin, 5-prenyloxy-7-methoxycoumarin, 6-hydroxy-7-methoxycoumarin, and byakangelicol. While the study did not provide individual IC50 values for all comparators against HeLa cells, it explicitly concluded that 5,7-dimethoxycoumarin showed the best anti-growth activity, distinguishing it from other structurally similar coumarins present in the same natural extract [1].

Oncology Natural Product Drug Discovery Cervical Cancer

Validated In Vivo Efficacy in Chronic Kidney Disease and Colitis Models Not Demonstrated for Many Coumarin Analogs

Unlike many coumarin derivatives whose activities are limited to in vitro observations, citropten has demonstrated significant and quantifiable efficacy in validated in vivo disease models. In a rat model of unilateral ureteral obstruction (UUO)-induced chronic kidney disease (CKD), oral administration of citropten at 10 and 20 mg/kg/day for 21 days significantly preserved kidney function and histological architecture, and attenuated renal fibrosis by modulating the Nrf2/NF-κB1/PARP1 signaling axis [1]. In a separate model of dextran sulfate sodium (DSS)-induced acute and recurrent colitis in mice, citropten treatment led to significant improvements in body weight loss, disease activity index, colon length shortening, and histological damage [2]. These in vivo validations provide a level of evidence for therapeutic potential that is often absent for other in-class coumarins.

Chronic Kidney Disease Inflammatory Bowel Disease In Vivo Pharmacology

Favorable In Silico Pharmacokinetic and CNS Permeability Profile Distinct from Higher Molecular Weight Furocoumarins

A comprehensive in silico analysis has characterized the unique pharmacokinetic and safety profile of citropten, which differentiates it from larger, more complex coumarins like bergapten and other furocoumarins. The study predicted that citropten complies with all major drug-likeness criteria and demonstrates high gastrointestinal absorption, efficient blood-brain barrier (BBB) permeability, and moderate plasma protein binding [1]. Notably, it was predicted to selectively inhibit cytochrome P450 1A2 (CYP1A2) with minimal potential for drug-drug interactions [1]. This is a stark contrast to furocoumarins (e.g., bergamottin, 6',7'-dihydroxybergamottin) found in citrus, which are notorious for potent, broad-spectrum CYP inhibition (particularly CYP3A4) leading to clinically significant drug interactions. Furthermore, docking studies revealed strong binding affinities of citropten toward CNS targets MAO-A, AChE, and 5-HT3 receptors, suggesting multi-target neuropharmacological potential not shared by all coumarins [1].

ADMET Neuropharmacology Drug Discovery

Differential Photocytotoxicity Profile Distinguishes Citropten from the Potent Photosensitizer Bergapten

In a study evaluating the photoinduced cytotoxic activity of compounds from Citrus medica peel oil, a critical functional difference between citropten and the furocoumarin bergapten was revealed. While bergapten exhibited strong antiproliferative activity against the A375 melanoma cell line upon UV activation (IC50 of 71.3 μg/mL after 20 min of irradiation), this effect was not observed with citropten. Instead, citropten demonstrated only slight activity, with a percentage of inhibition of just 37% at a high concentration of 100 μg/mL after 100 minutes of UV exposure [1]. This indicates that citropten is not a potent photosensitizer like bergapten, a property that can be either an advantage (lower risk of phototoxicity) or a disadvantage (lack of utility for photodynamic therapy) depending on the application context.

Photodynamic Therapy Melanoma Safety Pharmacology

Citropten (5,7-Dimethoxycoumarin) Application Scenarios Based on Validated Differential Evidence


Advanced Anti-H. pylori Research and Novel Antibiofilm Agent Development

Based on its demonstrated superiority in head-to-head studies against bergapten and xanthotoxin, citropten is the optimal compound for research aimed at discovering new treatments for H. pylori infections. Its potent MIC of 3.9 μg/mL and its ability to completely suppress biofilm formation at 31.25 μg/mL make it a critical tool for investigating mechanisms of action against both planktonic and biofilm-embedded bacteria, which are notoriously difficult to eradicate and a major cause of treatment failure [1]. Its strong inhibition of the HpIMPDH enzyme (IC50 = 2.4 μM) provides a validated molecular target for structure-activity relationship (SAR) studies and lead optimization [1].

CNS Drug Discovery for Neurodegenerative and Neuropsychiatric Disorders

Citropten's in silico profile, predicting high BBB permeability, favorable drug-likeness, and strong binding to key CNS targets (MAO-A, AChE, 5-HT3 receptor), makes it a uniquely attractive scaffold for CNS drug discovery programs [2]. Unlike many other coumarins and furocoumarins, which have poor CNS penetration or potent CYP3A4 inhibition, citropten's selective CYP1A2 inhibition and favorable ADMET properties suggest a lower potential for peripheral drug-drug interactions and improved central availability [2]. It is a strong candidate for in vitro and in vivo testing in models of depression, Alzheimer's disease, and other CNS disorders.

Preclinical Development of Anti-Fibrotic and Anti-Inflammatory Therapeutics

For research groups targeting chronic inflammatory and fibrotic diseases like CKD and IBD, citropten offers a significant advantage over less validated coumarins due to its demonstrated in vivo efficacy. The robust data from a rat UUO model, showing preservation of kidney function and reduction in fibrosis at oral doses of 10 and 20 mg/kg/day, provides a strong foundation for further nephrology research [3]. Similarly, its ability to alleviate DSS-induced colitis in mice by suppressing NF-κB and JAK/STAT3 pathways positions it as a valuable tool compound for studying the pathogenesis and treatment of inflammatory bowel disease [4].

Safety-Focused Anticancer Research Requiring Minimal Phototoxicity

In cancer research settings where the confounding effects of phototoxicity must be avoided—for example, in studies of non-light-activated antiproliferative mechanisms—citropten is the preferred choice over potent photosensitizers like bergapten. The direct comparative data show that citropten is not a potent photocytotoxic agent, exhibiting only 37% inhibition at 100 μg/mL after extended UV exposure, whereas bergapten shows strong activity with an IC50 of 71.3 μg/mL [5]. This allows researchers to attribute observed anticancer effects to non-photochemical mechanisms of action with greater confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citropten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.